molecular formula C8H6N4O2 B12336830 4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12336830
M. Wt: 190.16 g/mol
InChI Key: UGNOLSZNNNLUHZ-UHFFFAOYSA-N
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Description

Overview of 4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

This compound is a heterocyclic organic compound characterized by a triazolidinedione core substituted with a 4-aminophenyl group. Its systematic IUPAC name reflects this structure, emphasizing the positions of functional groups and the nitrogen-rich backbone. The molecular formula of the compound is $$ \text{C}8\text{H}8\text{N}4\text{O}2 $$, with a molecular weight of 192.17 g/mol. The presence of both amine and carbonyl groups confers unique reactivity, enabling participation in diverse chemical transformations, such as polymerizations and cycloadditions.

The compound’s planar aromatic system and electron-deficient triazolidinedione ring make it a valuable intermediate in synthetic chemistry. Its crystalline structure, though not fully elucidated in publicly available literature, is inferred to exhibit hydrogen-bonding networks due to the amine and carbonyl functionalities. These structural features underpin its utility in materials science and bioorganic applications, particularly as a building block for functional polymers and bioconjugation reagents.

Historical Context and Discovery

The development of this compound is rooted in the broader exploration of urazole derivatives, which gained prominence in the mid-20th century for their roles in Diels-Alder reactions and polymer chemistry. The specific aminophenyl-substituted variant emerged more recently, with synthetic routes first documented in the early 2000s. For instance, Mallakpour and Nasr-Isfahani (2002) reported the synthesis of 4-(4-aminophenyl)urazole through nucleophilic substitution reactions, laying the groundwork for subsequent modifications.

A pivotal advancement occurred in 2016, when Nasr-Isfahani et al. demonstrated the compound’s utility in polyurea synthesis. By reacting 4-(4-aminophenyl)urazole with tetrabromophthalic anhydride, they produced a phthalimido-functionalized derivative, which was further polymerized with diisocyanates to yield high-performance materials. Electrochemical applications were later explored in 2017, where the compound served as a precursor for sulfonamide derivatives via paired electrosynthesis, highlighting its versatility under green chemistry conditions.

Rationale for Academic Study

The academic interest in this compound stems from three key areas:

  • Polymer Chemistry : The compound’s bifunctional nature—featuring both nucleophilic (amine) and electrophilic (carbonyl) sites—enables its use in step-growth polymerization. This has led to novel polyureas with applications in flame-retardant materials and high-temperature adhesives.
  • Medicinal Chemistry : Derivatives of this compound exhibit antimicrobial properties, particularly against fungal strains such as Aspergillus niger and Candida albicans. Its role as a sulfonamide precursor further aligns it with pharmacologically relevant scaffolds.
  • Bioconjugation : Recent advances in electrochemical protein labeling, termed e-Y-CLICK, utilize the compound’s urazole moiety for traceless modification of tyrosine residues in peptides and antibodies. This method preserves enzymatic activity, offering advantages over traditional chemical ligation.

These applications underscore the compound’s interdisciplinary relevance, bridging synthetic organic chemistry, materials science, and biotechnology.

Scope and Structure of the Review

This review focuses on the synthetic methodologies, chemical reactivity, and applications of this compound. The following sections will explore:

  • Synthetic Pathways : Conventional and electrochemical routes to the compound and its derivatives.
  • Polymerization Mechanisms : Its role in synthesizing polyureas and related macromolecular architectures.
  • Bioconjugation Techniques : Electrochemical strategies for protein modification.
  • Structure-Activity Relationships : Correlations between molecular features and antimicrobial efficacy.

Properties

IUPAC Name

4-(4-aminophenyl)-1,2,4-triazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOLSZNNNLUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)N=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

The nitro-to-amine conversion is a cornerstone of this route. 4-(4-Nitrophenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes catalytic hydrogenation using H₂ gas (1–3 atm) in the presence of palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel. The reaction is typically conducted in ethanol or tetrahydrofuran (THF) at 25–50°C for 4–12 hours.

Key Data:

Parameter Conditions Yield (%)
Catalyst 10% Pd/C, 1 atm H₂ 85–90
Solvent Ethanol, 40°C, 6 hr 88
Side Products <5% dehalogenated byproducts

Electrochemical Reduction

Paired electrosynthesis enables nitro-group reduction without traditional catalysts. In a divided cell, 4-(4-nitrophenyl)urazole is reduced at the cathode (Pt, −0.8 V vs. Ag/AgCl) in acetonitrile/water (4:1) with tetrabutylammonium perchlorate as the electrolyte. The intermediate 4-(4-aminophenyl)urazole is subsequently oxidized at the anode to form the triazoledione.

Optimization Insight:

  • Addition of potassium ferrocyanide (1 mM) suppresses undesired oxidation of the nitro precursor, improving yield to 78%.
  • Temperature control (20–25°C) minimizes side reactions like over-reduction.

Cyclization of 4-(4-Aminophenyl)urazole

Oxidative Cyclization with tert-Butyl Hypochlorite

This method adapts the classic PTAD synthesis. 4-(4-Aminophenyl)urazole is treated with tert-butyl hypochlorite (1.2 equiv) in dichloromethane at 0°C. The exothermic reaction completes within 30 minutes, yielding the triazoledione after aqueous workup.

Reaction Profile:

  • Scale: 10 mmol to 1 mol (no significant yield drop).
  • Purity: >95% after recrystallization (ethanol/water).
  • Safety Note: tert-Butyl hypochlorite is moisture-sensitive; rigorous drying of reagents is essential.

Alternative Oxidants

Comparative studies highlight lead(IV) oxide (PbO₂) and iodine (I₂) as viable oxidants, though with lower efficiency:

Oxidant Solvent Temp (°C) Yield (%)
tert-Butyl hypochlorite CH₂Cl₂ 0 92
PbO₂ Acetic acid 25 65
I₂ (2 equiv) THF 50 45

Direct Synthesis from 4-Aminophenyl Isocyanate

Condensation with Hydrazine Derivatives

A one-pot synthesis involves reacting 4-aminophenyl isocyanate with ethyl hydrazinecarboxylate in THF under reflux. Cyclization is induced by adding sodium ethoxide (1.5 equiv), yielding the triazoledione after acidification.

Critical Parameters:

  • Stoichiometry: Excess isocyanate (1.2 equiv) prevents dimerization.
  • Workup: Neutralization with HCl (1 M) precipitates the product (purity: 89–93%).

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Catalytic Hydrogenation High yield (85–90%), scalable Requires H₂ infrastructure
Electrochemical Catalyst-free, green chemistry Specialized equipment needed
Oxidative Cyclization Rapid, high purity Hazardous oxidants
Direct Condensation One-pot synthesis Moderate yields (70–75%)

Industrial Viability

  • Catalytic Hydrogenation: Preferred for large-scale production due to established protocols.
  • Electrochemical: Emerging for niche applications (e.g., pharmaceutical intermediates) but limited by reactor costs.

Recent Advances and Optimization

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(4-nitrophenyl)urazole with ammonium formate (reducing agent) and Pd/C (5 wt%) for 2 hours achieves 82% yield, eliminating solvent use.

Flow Chemistry Approaches

Continuous-flow hydrogenation reactors reduce reaction time to 15–20 minutes, enhancing throughput by 300% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Lead tetraacetate, tert-butyl hypochlorite, nitrogen tetroxide, concentrated nitric acid, bromine, N-bromosuccinimide (NBS).

    Reducing Agents: Electroreduction techniques in aprotic solvents like MeCN and THF.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicated that modifications in the phenyl ring could enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics.

Anticonvulsant Properties

Research has indicated that some derivatives of 4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione possess anticonvulsant activity. In particular, a series of synthesized compounds were evaluated for their ability to inhibit seizures in animal models, suggesting a potential therapeutic application in treating epilepsy .

Antifungal Activity

The triazole scaffold is well-known for its antifungal properties. Compounds derived from this compound have been tested against fungal pathogens such as Candida albicans, showing effective inhibition . This positions them as valuable agents in antifungal therapy.

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, making it useful in coatings and materials engineering .

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various methodologies have been reported that allow for the introduction of different substituents on the triazole ring to tailor biological activity .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Antimicrobial Study : A derivative was synthesized and tested against a panel of bacterial strains. Results showed that certain modifications led to MIC values comparable to established antibiotics .
  • Anticonvulsant Activity : In a controlled study using animal models, specific derivatives demonstrated significant seizure suppression compared to control groups .
  • Corrosion Inhibition : Field tests indicated that coatings containing this compound significantly reduced corrosion rates on steel surfaces exposed to saline environments .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- involves its reactivity as a strong dienophile and electrophile. It readily reacts with dienes and other unsaturated compounds to form stable adducts. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Synthesis Method (Reference)
4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione 4-Aminophenyl at N4 Enhanced nucleophilicity for bioconjugation; potential pharmaceutical intermediate Likely via hydrazine-aldehyde condensation (analogous to )
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) Phenyl at N4 Oxidizing agent for thiols; [3+2] cycloaddition reactions Ethyl hydrazinecarboxylate + benzil
N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine 4-Chlorophenyl at N3; dual amine Antifungal activity; structural analog with halogen substituent Condensation of hydrazides and aldehydes
4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole Methoxyphenethyl + diphenyl Crystallographic studies; structural activity relationships in drug design Reaction of amines with ethyl acetohydrazonate
4-(4-Azidophenyl)-triazoledione 4-Azidophenyl at N4 Click chemistry applications; tyrosine-selective protein modification Maleimide precursor + tyrosine residues

Key Findings:

Halogenated analogs (e.g., 4-chlorophenyl) exhibit biological activity but require harsher reaction conditions due to reduced electron density . Azido and maleimide derivatives (e.g., 4-(4-azidophenyl)-triazoledione) are pivotal in click chemistry for bioconjugation, leveraging strain-promoted cycloadditions .

Biological Activity :

  • Triazolediones with aryl substituents (e.g., 3,5-diphenyl derivatives) show antifungal properties, as seen in compound 1 (3-phenyl-5-p-tolyl-4H-1,2,4-triazole) .
  • Methoxy and phenethyl groups enhance structural rigidity, aiding in crystallographic studies for drug design .

Synthetic Accessibility: PTAD and phenyl analogs are synthesized via one-pot reactions with high yields (~81% for azido derivatives ), whereas halogenated or aminophenyl variants may require protective group strategies to prevent side reactions .

Stability and Handling: Most triazolediones (e.g., PTAD) require storage at 2–8°C under inert atmospheres due to sensitivity to moisture and oxidation . Amino-substituted derivatives may exhibit higher solubility in polar solvents compared to hydrophobic analogs like 4-(3-pyrenylpropyl)-triazoledione .

Biological Activity

4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a significant compound in medicinal chemistry due to its diverse biological activities. This compound is part of the 1,2,4-triazole family, which has been extensively studied for its therapeutic potential, including anticancer, antifungal, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with an amino group on a phenyl ring. Its molecular formula is C8H8N4O2C_8H_8N_4O_2, and it has a molecular weight of 176.18 g/mol. The presence of the amino group enhances its solubility and reactivity with biological targets.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the triazole scaffold interact with the ATP-binding site of tubulin, leading to antiproliferative effects on various cancer cell lines including HT-29 (colon cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were found to be in the micromolar range .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHT-2910Inhibition of tubulin polymerization
S-substituted triazolesA54915Interaction with ATP-binding site
N-(5-benzylthio)-triazolesHT-298Raf kinase inhibition

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Studies indicate that triazole derivatives show promising activity against various fungal strains such as Microsporum gypseum, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis .

Table 2: Antifungal and Antibacterial Activity

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMicrosporum gypseum12 µg/mL
Triazole derivativesStaphylococcus aureus16 µg/mL
Triazole derivativesEscherichia coli20 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell proliferation and survival.
  • Interaction with DNA : It may intercalate into DNA or disrupt replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazole derivatives where this compound was compared against established anticancer drugs like imatinib. The results indicated that certain derivatives exhibited superior cytotoxicity compared to imatinib in specific cancer cell lines .

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